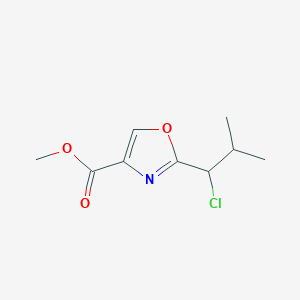
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate is an organic compound with a complex structure that includes an oxazole ring, a methyl ester group, and a chlorinated alkyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorinated Alkyl Side Chain: The chlorinated alkyl side chain can be introduced via a nucleophilic substitution reaction using a suitable chlorinated alkyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorinated alkyl side chain can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.
科学的研究の応用
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets through various pathways. The chlorinated alkyl side chain can participate in nucleophilic substitution reactions, while the oxazole ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 2-Chloroethyl chloroformate
- Isobutyl chloroformate
Comparison
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to other similar compounds
特性
分子式 |
C9H12ClNO3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H12ClNO3/c1-5(2)7(10)8-11-6(4-14-8)9(12)13-3/h4-5,7H,1-3H3 |
InChIキー |
UAQMKKRNZDGHCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NC(=CO1)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


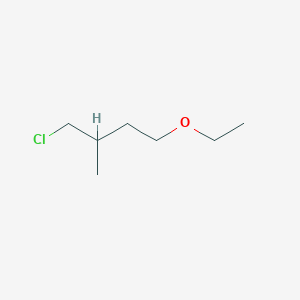
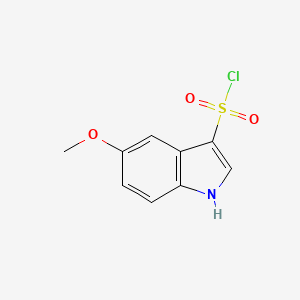
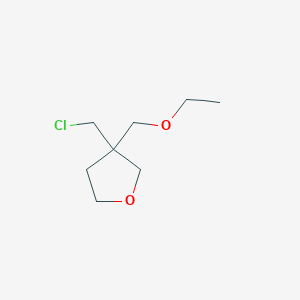
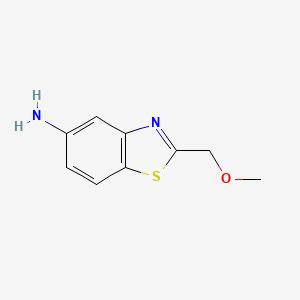
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)

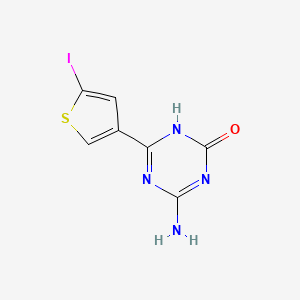


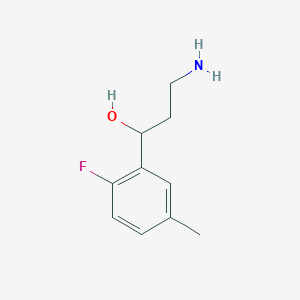

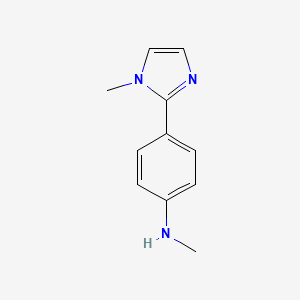
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
